molecular formula C15H16FNO3S B2931278 N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide CAS No. 1351614-59-9

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide

Cat. No. B2931278
CAS RN: 1351614-59-9
M. Wt: 309.36
InChI Key: JHAARGWCGXNEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The compound also contains a fluoro-methylphenyl group, which suggests that it might have unique reactivity or biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide . The fluoro-methylphenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a fluoro-methyl group. The phenoxy group would be attached to the sulfur atom of the sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluoro group and the electron-donating methyl group on the phenyl ring. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water . The fluoro group on the phenyl ring could influence its reactivity and potentially its binding to biological targets .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a crucial role in the preparation of mammalian metabolites of complex compounds like biaryl-bis-sulfonamides. The use of microbial-based biocatalytic systems, such as Actinoplanes missouriensis, facilitates the production of significant quantities of metabolites for structural characterization. This approach is particularly valuable in drug metabolism studies where detailed molecular understanding is crucial. For example, the biocatalytic conversion of LY451395, a biaryl-bis-sulfonamide, with Actinoplanes missouriensis resulted in the isolation of seven mammalian metabolites, aiding in the comprehensive structural elucidation of drug metabolites using nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Polymer Chemistry for Fuel Cell Applications

In the field of polymer chemistry, the synthesis of new polymers with specific functionalities is pivotal for advancing technologies like fuel cells. Sulfonated poly(arylene ether sulfone)s, for example, are synthesized using sulfonated 4-fluorobenzophenone and other complex monomers, leading to high-performance proton exchange membranes. These membranes are characterized by their excellent thermal stability, proton conductivity, and suitability for fuel cell applications, underscoring the importance of innovative polymer synthesis in energy technologies (Kim et al., 2008).

Advances in Organic Synthesis

In organic synthesis, the development of new methods for synthesizing sulfonamide derivatives opens up possibilities for creating novel antiproliferative agents. The synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives showcases the utility of complex sulfonamides in medicinal chemistry. These compounds, characterized by techniques like NMR and LC-MS, have shown significant antiproliferative activity against various cancer cell lines, highlighting the role of advanced organic synthesis in drug discovery (Pawar et al., 2018).

Fluorine Chemistry in Organic Synthesis

Fluorine chemistry is integral to the synthesis of fluorinating reagents, which are essential in introducing fluorine into organic molecules. N-fluoro compounds, including N-fluoro amines and their analogues, are pivotal in this regard. Their synthesis and application in organic chemistry facilitate the fluorination of various classes of organic compounds, playing a crucial role in pharmaceuticals, agrochemicals, and material science. The diverse reactivity and selectivity of these reagents underscore the importance of fluorine chemistry in expanding the toolkit of organic synthesis (Furin & Fainzil’berg, 2000).

Polymorphism in Aromatic Sulfonamides

The study of polymorphism, especially in aromatic sulfonamides with fluorine groups, is crucial for understanding the solid-state properties of pharmaceutical compounds. Research in this area has shown that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, which have implications for drug formulation and stability. The analysis of different crystalline forms, their stability, and their intermolecular interactions provides valuable insights into the design of more effective and stable pharmaceuticals (Terada et al., 2012).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-12-7-8-13(11-15(12)16)17-21(18,19)10-9-20-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAARGWCGXNEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-phenoxyethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.